Welcome to the BenchChem Online Store!
molecular formula C7H7ClN2 B1433354 Pyrimidine, 4-chloro-6-ethenyl-2-methyl- CAS No. 1429635-47-1

Pyrimidine, 4-chloro-6-ethenyl-2-methyl-

Cat. No. B1433354
M. Wt: 154.6 g/mol
InChI Key: VJTFQKDLQMHWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09200001B2

Procedure details

In the reaction vessel 4,6-dichloro-2-methylpyrimidine (26.3 g, 161 mmol, 1.0 eq), potassium trifluoro(vinyl)borate (0.905 g, 4.03 mmol) cesium carbonate (97 g, 299 mmol, 2.0 eq) and butyldi-1-adamantylphosphine (2.89 g, 8.06 mmol 0.054 eq) were combined. This mixture was then evacuated and backfilled with nitrogen (3 times). Toluene (452 ml) and water (45 mL) were added to this flask. This mixture was purged with nitrogen for 20 min, then palladium acetate (0.905 g, 4.03 mmol, 0.027 eq) was added. Continue purged for 10 min, then heated at 100° C. for 2 h. The mixture was cooled, diluted with EtOAc (200 mL), washed with water (×200 mL), dried, filtered and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes) to give 4-chloro-2-methyl-6-vinylpyrimidine (4-1) as a white solid.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
0.905 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
Quantity
0.905 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.[B-](F)(F)(F)[CH:11]=[CH2:12].[K+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:8][C:6]1[CH:7]=[C:2]([CH:11]=[CH2:12])[N:3]=[C:4]([CH3:9])[N:5]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Step Two
Name
Quantity
0.905 g
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Step Three
Name
Quantity
2.89 g
Type
reactant
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
Step Four
Name
Quantity
0.905 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture was then evacuated
ADDITION
Type
ADDITION
Details
Toluene (452 ml) and water (45 mL) were added to this flask
CUSTOM
Type
CUSTOM
Details
This mixture was purged with nitrogen for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Continue purged for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with water (×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.